molecular formula C15H15N3OS B2828014 2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448031-54-6

2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

Cat. No. B2828014
CAS RN: 1448031-54-6
M. Wt: 285.37
InChI Key: SDCRHIQCSYNFAQ-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that have been studied for their potential importance in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzylthio group could potentially undergo various transformations, and the pyrrolopyrimidine core could participate in various reactions depending on the conditions .

Scientific Research Applications

Synthetic Applications and Chemical Properties

Stereochemical Synthesis and Reactivity : Research demonstrates the versatility of pyrrolo[3,4-d]pyrimidin derivatives in stereochemical synthesis. For instance, Oliveira Udry et al. (2014) discussed the stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones, showcasing the chemical reactivity and potential for creating enantiomerically pure compounds (Oliveira Udry, Repetto, & Varela, 2014).

Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds using pyrimidine derivatives has been extensively studied. For example, Abdel‐Aziz et al. (2011) synthesized new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, demonstrating the compound's role in creating biologically active molecules with potential immunosuppressive and immunostimulatory properties (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Polymer Synthesis : Pyrrolo[3,4-d]pyrimidin derivatives are also important in the field of polymer science. Shao et al. (2014) reported on the synthesis of pyromellitic diimide-based copolymers for ambipolar field-effect transistors, highlighting the structural utility of these compounds in developing advanced materials (Shao, Chang, Dai, & Chi, 2014).

Biological and Pharmacological Research

Antibacterial and Antitumor Activities : The chemical framework of pyrrolo[3,4-d]pyrimidin derivatives supports the development of compounds with significant biological activities. For instance, Salahuddin et al. (2009) synthesized novel thieno[2,3-d]pyrimidines with demonstrated antibacterial activity, showcasing the potential for developing new antimicrobial agents (Salahuddin, Kakad, & Shantakumar, 2009). Additionally, Iribarra et al. (2012) explored the synthesis and antitumor evaluation of benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinones, indicating the therapeutic potential of these compounds (Iribarra, Vásquez, Theoduloz, Benites, Ríos, & Valderrama, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrrolopyrimidines have been studied for their potential medicinal properties, but the specific mechanism of action would depend on the biological target .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the interest in pyrrolopyrimidines in medicinal chemistry, this compound could be of interest for drug discovery .

properties

IUPAC Name

2-benzylsulfanyl-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-15(10-20-9-12-4-2-1-3-5-12)18-7-13-6-16-11-17-14(13)8-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCRHIQCSYNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

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